molecular formula C9H18N2O4 B7865082 Leu-Ser

Leu-Ser

Cat. No.: B7865082
M. Wt: 218.25 g/mol
InChI Key: XGDCYUQSFDQISZ-BQBZGAKWSA-N
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Description

H-Leu-Ser-OH, a dipeptide composed of L-leucine and L-serine, is a fundamental building block in peptide synthesis and biochemical research. This compound, with the CAS Registry Number 6209-12-7 and a molecular formula of C9H18N2O4, has a molecular weight of 218.25 g/mol . Its role extends beyond simple peptide synthesis; the Leu-Ser motif is a recurring structural element in numerous biologically active peptides and proteins, making it a subject of interest in structural biology studies. The this compound sequence is found within complex peptides like Apelin-13 (Gln-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe), a peptide implicated in cardiovascular function and fluid homeostasis . Furthermore, the specific interaction between serine and leucine is of significant scientific interest, particularly in studies of genetic code alterations, such as in the human pathogen Candida albicans , where specific tRNAs can ambiguously decode leucine CUG codons as serine, impacting protein structure and function . This research highlights the critical importance of the specific placement and identity of serine and leucine residues in determining protein structure, stability, and biological activity. Researchers utilize H-Leu-Ser-OH to probe such structure-function relationships, study enzyme specificity, and develop novel peptide-based compounds. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or animal consumption.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-azaniumyl-4-methylpentanoyl]amino]-3-hydroxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4/c1-5(2)3-6(10)8(13)11-7(4-12)9(14)15/h5-7,12H,3-4,10H2,1-2H3,(H,11,13)(H,14,15)/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDCYUQSFDQISZ-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

EDC/HOBt-Mediated Condensation

Solution-phase synthesis remains a cornerstone for dipeptide preparation due to its scalability and compatibility with diverse protecting groups. In the synthesis of lipovelutibols, researchers employed ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate carboxyl groups for fragment condensation. For Leu-Ser, a analogous approach involves protecting leucine’s α-amino group with tert-butoxycarbonyl (Boc) and activating its carboxyl moiety with EDC/HOBt. Subsequent coupling with serine’s free amino group yields Boc-Leu-Ser-OMe, which undergoes deprotection to furnish the final dipeptide.

Critical parameters include solvent choice (e.g., anhydrous dichloromethane), base (N-methylmorpholine), and reaction time (4–6 hours). Reported yields for analogous dipeptides, such as Boc-Ala-Leu-Aib-OH, exceed 65% after purification. Racemization risks are mitigated by HOBt, which suppresses oxazolone formation.

DCC/HOSu-Based Activation

Dicyclohexylcarbodiimide (DCC) paired with N-hydroxysuccinimide (HOSu) offers an alternative activation strategy. In the synthesis of Ac-Asp-Gly-Ser, this method achieved 58% yield with minimal epimerization. Applied to this compound, DCC facilitates carboxyl activation of Boc-Leu, while HOSu stabilizes the active ester. Serine’s hydroxyl group necessitates protection (e.g., tert-butyl) to prevent side reactions. Post-coupling, trifluoroacetic acid (TFA) cleavage yields this compound in high purity (>90%).

Comparative Analysis of this compound Synthesis Methods

Yield and Purity Metrics

The table below contrasts key performance indicators across methods:

MethodReagents/ConditionsYield (%)Purity (%)Racemization Risk
EDC/HOBtEDC, HOBt, DCM, NMM65–70>95Low
DCC/HOSuDCC, HOSu, DMF55–6090–95Moderate
TabS LigaseATP, MgCl₂, pH 7.570–77*>98None

*Extrapolated from analogous dipeptides.

Operational Considerations

  • Solution-Phase Synthesis : Requires orthogonal protecting groups and multi-step purification but offers flexibility in large-scale production.

  • Enzymatic Synthesis : Eliminates toxic reagents and racemization, yet enzyme availability and substrate specificity limit broad applicability.

Advanced Analytical Validation

Chromatographic Profiling

High-performance liquid chromatography (HPLC) with C18 columns and trifluoroacetic acid/acetonitrile gradients confirms this compound purity (>95%). Co-injection with synthetic standards ensures identity, as demonstrated in lipovelutibol characterization.

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) spectroscopy resolves dipeptide structure:

  • ¹H NMR : Leu δH 0.85–0.95 (d, CH₃), Ser δH 3.70–3.90 (m, CH₂OH).

  • ¹³C NMR : Leu C=O at 173–175 ppm, Ser Cα at 55–57 ppm.

Mass spectrometry (HRMS) further validates molecular integrity, with [M+H]⁺ ions matching theoretical values (e.g., 233.15 Da for this compound) .

Chemical Reactions Analysis

Types of Reactions

Leu-Ser can undergo various chemical reactions, including:

    Oxidation: The serine residue can be oxidized to form serine derivatives.

    Reduction: Reduction reactions can modify the functional groups on the peptide.

    Substitution: The amino acid residues can participate in substitution reactions to form modified peptides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

    Reduction: Reducing agents such as sodium borohydride can be employed.

    Substitution: Nucleophilic reagents can be used to introduce new functional groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the serine residue can lead to the formation of serine aldehyde or serine acid derivatives .

Scientific Research Applications

Leu-Ser has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex peptides and proteins.

    Biology: It serves as a model compound for studying peptide interactions and functions.

    Medicine: It has potential therapeutic applications due to its role in modulating biological processes.

    Industry: It is used in the development of peptide-based materials and biosensors

Mechanism of Action

The mechanism of action of Leu-Ser involves its interaction with specific molecular targets in the body. The leucine residue can activate signaling pathways related to protein synthesis and cell growth, while the serine residue can participate in enzymatic reactions and neurotransmitter synthesis. These interactions can modulate various physiological processes, including metabolism, immune response, and neural function .

Comparison with Similar Compounds

Comparative Analysis of Leu-Ser with Similar Dipeptides

Structural and Functional Comparisons

Table 1: Key Differences Between this compound and Related Dipeptides
Dipeptide Sequence Orientation Hydrophobic/Hydrophilic Balance Key Functional Roles References
This compound Leu-N, Ser-C Moderate (Leu hydrophobic, Ser hydrophilic) Ion channel formation , anti-inflammatory activity , kallikrein assay specificity
Ser-Leu Ser-N, Leu-C Similar to this compound but inverted Anti-inflammatory activity (distinct frequency deviation in AIPs) , LC-MS differentiation
Leu-Ala Leu-N, Ala-C More hydrophobic (Ala less polar than Ser) Cyclodipeptides (e.g., cyclo-(Leu-Ala)) in plant metabolites; no reported ion channel roles
Leu-Ile Leu-N, Ile-C Highly hydrophobic Cyclo-(Leu-Ile) in Panax notoginseng; implicated in membrane interactions but lacks ion selectivity
Leu-Glu Leu-N, Glu-C Strong hydrophilic charge (Glu acidic) Anti-inflammatory activity; distinct pH-dependent behavior compared to this compound
Key Findings:
  • Sequence Orientation Matters : this compound and Ser-Leu exhibit distinct LC-MS profiles and anti-inflammatory peptide frequencies, demonstrating that residue order impacts function .
  • Hydrophobic Partner Determines Role : Replacing Ser with Ala or Ile in Leu-X dipeptides abolishes ion channel selectivity but enhances membrane anchoring .
  • Cyclization Alters Bioactivity : Cyclo-(this compound) exhibits unique natural product properties compared to linear this compound, which is more common in synthetic peptides .
Table 2: Application-Specific Comparisons
Application This compound Competing Dipeptides Performance Advantage References
Ion Channels Forms proton-selective channels via hydrophilic Ser orientation Leu-Ile, Leu-Val This compound’s hydrophilic residue enables ion selectivity; absent in all-hydrophobic dipeptides
Anti-Inflammatory Peptides Higher frequency deviation in AIPs Ser-Leu, Leu-Glu This compound is statistically more significant in AIPs than Ser-Leu
Monoclonal Antibody Stability Susceptible to cleavage under acidic conditions Asp-Xxx, Gly-Gly This compound cleavage is less frequent than Asp-Xxx but more than Gly-Gly
Kallikrein Assays BOC-Leu-Ser-Thr-Arg-pNA substrate Variants with Thr-Val or Ser-Ile This compound confers specificity (Km = 235 pmol·L⁻¹) and high recovery rates (~100%)
Key Findings:
  • Ion Channel Efficiency : this compound’s hydrophilic Ser residue is critical for proton selectivity, unlike all-hydrophobic dipeptides like Leu-Ile .
  • Therapeutic Specificity : this compound’s role in AIPs is mechanistically distinct from Leu-Glu, which relies on acidic charge interactions .
  • Industrial Utility : In kallikrein assays, this compound-containing substrates outperform Thr-Val variants in sensitivity and reproducibility .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Leu-Ser, and how can synthesis efficiency be optimized?

  • Methodology : Solid-phase peptide synthesis (SPPS) is widely used, with Fmoc/t-Bu protection strategies. Optimization involves adjusting coupling agents (e.g., HBTU/HOBt) and reaction times. HPLC purification (C18 columns, acetonitrile/water gradient) ensures purity ≥95% . Challenges include serine’s hydroxyl group reactivity, requiring careful orthogonal protection (e.g., trityl groups) to prevent side reactions.

Q. Which analytical techniques are most reliable for characterizing this compound purity and structure?

  • Methodology :

  • NMR : 1H/13C NMR confirms backbone connectivity (e.g., α-proton shifts at ~3.8–4.3 ppm for serine, ~0.9 ppm for leucine methyl groups).
  • Mass Spectrometry : ESI-MS or MALDI-TOF validates molecular weight (theoretical m/z: 218.2).
  • Circular Dichroism (CD) : Assesses secondary structure in aqueous solutions, though this compound’s short length limits conformational diversity .

Q. How do pH and temperature affect this compound stability in aqueous solutions?

  • Methodology : Stability studies using accelerated degradation protocols (e.g., 40°C, pH 2–9) with HPLC monitoring. This compound degrades rapidly under alkaline conditions (pH >8) due to serine’s β-elimination. Buffered solutions (pH 6–7, 4°C) are optimal for storage .

Advanced Research Questions

Q. How can contradictory data on this compound’s biological activity be resolved?

  • Methodology :

  • Meta-Analysis : Systematically review literature using tools like Google Dataset Search to identify variables (e.g., cell lines, assay protocols).
  • Dose-Response Curves : Reproduce experiments with controlled parameters (e.g., HEK293 vs. HeLa cells) and statistical validation (ANOVA, p <0.05).
  • Machine Learning : Apply clustering algorithms to detect patterns in conflicting datasets .

Q. What computational models best predict this compound’s interaction with enzymatic targets?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model dipeptide-enzyme binding (e.g., leucine aminopeptidase).
  • Docking Studies (AutoDock Vina) : Screen against PDB structures (e.g., 1LTA) to identify binding affinities (ΔG < -5 kcal/mol).
  • QM/MM Hybrid Models : Validate transition states in catalytic mechanisms .

Q. How can researchers design experiments to address gaps in this compound’s pharmacokinetic (PK) profile?

  • Methodology :

  • In Silico ADMET Prediction : Tools like SwissADME assess absorption/distribution (e.g., LogP ~-1.2 suggests poor membrane permeability).
  • In Vivo Studies : Radiolabeled this compound (14C-tagged) tracks bioavailability in rodent models, with LC-MS/MS quantification.
  • Microdialysis : Monitors extracellular fluid concentrations in target tissues .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible studies?

  • Methodology :

  • Quality-by-Design (QbD) : Define critical process parameters (CPPs) via DOE (e.g., resin swelling time, deprotection efficiency).
  • PAT (Process Analytical Technology) : Real-time FTIR monitoring of coupling reactions.
  • Interlaboratory Validation : Collaborate with independent labs to standardize protocols (e.g., EurPharm peptide guidelines) .

Methodological Considerations

  • Data Collection : Use structured repositories (e.g., Zenodo, ChEMBL) for raw spectral data and synthesis logs to enhance reproducibility .
  • Ethical Compliance : Adhere to institutional review boards (IRBs) for in vivo studies and declare conflicts of interest .
  • Literature Reviews : Prioritize primary sources (e.g., Journal of Peptide Science) over aggregator platforms to avoid biased data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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